Structural Scaffold Differentiation: Mono-Aryl vs. Diaryl 5-Aminoisoxazole Architecture
3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine is a mono-aryl 5-aminoisoxazole bearing only the trimethoxyphenyl ring A, whereas its most potent diaryl comparator, 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, incorporates a second 4-methoxyphenyl ring B at the C4 position. This structural difference produces a molecular weight reduction of 105 g/mol (250.25 vs. 355.38 g/mol) and eliminates one aromatic ring system . The absence of ring B renders the compound incapable of achieving the full bis-aryl binding mode at the colchicine site required for low-nanomolar potency, as evidenced by the comparator achieving A549 IC₅₀ = 8 nM and PC-3 IC₅₀ = 6 nM [1], while mono-aryl 5-aminoisoxazoles in the same phenotype exhibit A549 EC₅₀ values of 35–38 µM [2].
| Evidence Dimension | Molecular weight and aromatic ring count |
|---|---|
| Target Compound Data | MW 250.25 g/mol; 1 aromatic ring; no C4 substituent |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole: MW 355.38 g/mol; 2 aromatic rings; 4-methoxyphenyl at C4 |
| Quantified Difference | MW reduction of 105 g/mol (29.5% lower); 1 fewer aromatic ring; A549 potency reduced by ~4,400- to 4,800-fold compared to diaryl comparator |
| Conditions | MW: calculated from molecular formula. Potency comparator: A549 human lung carcinoma cell line growth inhibition assay (Kislyi et al. 2024; Vasilenko et al. 2017). |
Why This Matters
The mono-aryl architecture makes this compound the appropriate minimal scaffold for SAR deconvolution of ring B contributions and a synthetically leaner starting point for focused C4 diversification libraries, but it is unsuitable as a direct substitute for diaryl analogs in potency-dependent applications.
- [1] V. P. Kislyi, A. S. Maksimenko, A. I. Samigullina, M. N. Semenova, V. V. Semenov, 'Synthesis and X-ray structure of potent anticancer 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole,' Mendeleev Commun., 2024, 34(4), 511–513. IC₅₀ A549 = 8 nM, PC-3 = 6 nM. View Source
- [2] D. A. Vasilenko et al., 'Synthesis and antimitotic activity of novel 5-aminoisoxazoles bearing alkoxyaryl moieties,' Mendeleev Commun., 2017, 27(3), 228–230. Two mono-aryl 5-aminoisoxazoles: A549 EC₅₀ = 38 µM and 35 µM. View Source
